molecular formula C11H16FN B1445062 [(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine CAS No. 1247737-67-2

[(4-Fluoro-2-methylphenyl)methyl](propan-2-yl)amine

Cat. No.: B1445062
CAS No.: 1247737-67-2
M. Wt: 181.25 g/mol
InChI Key: BSPAHPWAWDVFPZ-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or another suitable organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Hydroxyl or amino-substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenylamine
  • 4-Fluoro-2-methylbenzylamine
  • 4-Fluoro-2-methylphenylmethanol

Uniqueness

(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific structural features, such as the presence of both a fluorinated aromatic ring and an isopropylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-4-5-11(12)6-9(10)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPAHPWAWDVFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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